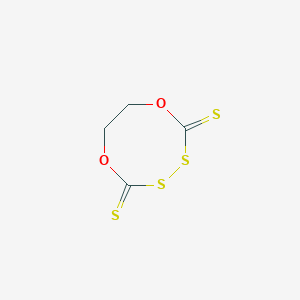
1,6,3,4-Dioxadithiocane-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,3,4-Dioxadithiocane-2,5-dithione is a chemical compound with the molecular formula C4H4O2S4. It is known for its unique structure, which includes two sulfur atoms and two oxygen atoms arranged in a dioxadithiocane ring. This compound is also referred to as sulindac sulfone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,3,4-Dioxadithiocane-2,5-dithione typically involves the reaction of thiadiazole derivatives with other chemical reagents. One common method includes the use of 1,3,4-thiadiazolidine-2,5-dithione as a precursor . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the dioxadithiocane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,3,4-Dioxadithiocane-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
1,6,3,4-Dioxadithiocane-2,5-dithione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 1,6,3,4-Dioxadithiocane-2,5-dithione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazolidine-2,5-dithione: A precursor in the synthesis of 1,6,3,4-Dioxadithiocane-2,5-dithione.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another compound with a similar dioxane ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and oxygen atoms in the dioxadithiocane ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H4O2S4 |
|---|---|
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
1,6,3,4-dioxadithiocane-2,5-dithione |
InChI |
InChI=1S/C4H4O2S4/c7-3-5-1-2-6-4(8)10-9-3/h1-2H2 |
Clé InChI |
AQHHUIPVQVGUER-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=S)SSC(=S)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


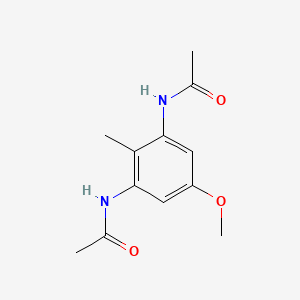
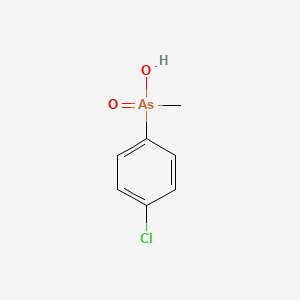
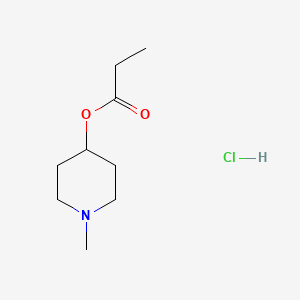
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
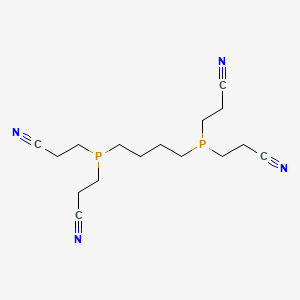


![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
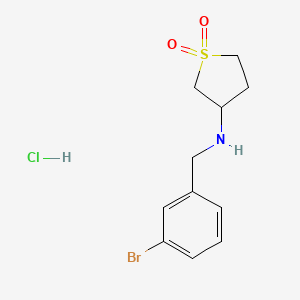
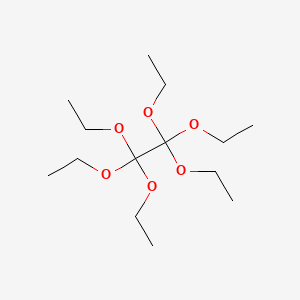
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
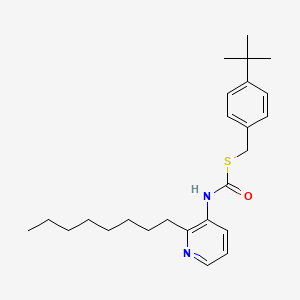
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
